molecular formula C9H10OS B1324127 Cyclobutyl 3-thienyl ketone CAS No. 898771-70-5

Cyclobutyl 3-thienyl ketone

Cat. No.: B1324127
CAS No.: 898771-70-5
M. Wt: 166.24 g/mol
InChI Key: XOYDROZJJKEHIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl 3-thienyl ketone is a chemical compound that belongs to the class of thienyl ketones. It is characterized by a cyclobutyl group attached to a 3-thienyl ketone moiety. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutyl 3-thienyl ketone can be synthesized through several methods. One common approach involves the reaction of cyclobutyl magnesium bromide with 3-thiophenecarboxaldehyde, followed by oxidation to yield the desired ketone. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 3-thienyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated thienyl derivatives.

Scientific Research Applications

Cyclobutyl 3-thienyl ketone has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Research has explored its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclobutyl 3-thienyl ketone involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways. The compound’s structure allows it to interact with various biological targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutyl 2-thienyl ketone
  • Cyclopropyl 3-thienyl ketone
  • Cyclopentyl 3-thienyl ketone

Uniqueness

Cyclobutyl 3-thienyl ketone is unique due to its specific cyclobutyl group attached to the 3-thienyl ketone moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

Cyclobutyl 3-thienyl ketone is an organic compound that has garnered attention for its potential biological activities. Despite its promising structure, comprehensive research detailing its biological effects remains sparse. This article synthesizes existing knowledge and highlights relevant findings from various studies, including potential applications and mechanisms of action.

Chemical Structure and Properties

This compound features a cyclobutyl ring attached to a thienyl group via a ketone functional group. Its unique structure may contribute to its biological activity, particularly in pharmacological contexts.

  • Molecular Formula : C8_{8}H8_{8}OS
  • Molecular Weight : Approximately 152.21 g/mol

Antimicrobial Activity

Some studies have suggested that compounds with thienyl groups exhibit antimicrobial properties. The thienyl moiety can enhance the interaction with biological targets, potentially leading to effective antimicrobial agents. However, specific data on this compound's antimicrobial efficacy is limited.

Cytotoxicity

Research on structurally related compounds indicates that certain derivatives may possess cytotoxic effects against tumor cells. For instance, studies on similar thienyl-containing compounds have revealed tumor cell-specific cytotoxicity, although direct evidence for this compound remains unreported .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeReference
3-formylchromoneCytotoxicity
Thienyl derivativesAntimicrobial
Cyclobutyl derivativesPotential anticancer

The proposed mechanisms through which cyclobutyl and thienyl groups exert biological activity include:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes like urease and others involved in microbial metabolism.
  • Cellular Interaction : The structural characteristics of cyclobutyl and thienyl groups may facilitate binding to cellular receptors or enzymes, altering cellular processes.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are lacking, research into related compounds provides insight into its potential applications:

  • Antitumor Activity : Studies on thienyl derivatives have demonstrated varying degrees of cytotoxicity against different human tumor cell lines. For example, certain derivatives showed selective toxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Properties : Investigations into thienyl-containing compounds have highlighted their ability to inhibit the growth of pathogenic bacteria, suggesting a potential role for this compound in developing new antimicrobial therapies .

Properties

IUPAC Name

cyclobutyl(thiophen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c10-9(7-2-1-3-7)8-4-5-11-6-8/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYDROZJJKEHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641864
Record name Cyclobutyl(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-70-5
Record name Cyclobutyl(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.